molecular formula C18H19ClN2O3 B12091470 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride

Cat. No.: B12091470
M. Wt: 346.8 g/mol
InChI Key: DQQDOIRBXSOVJT-UHFFFAOYSA-N
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Description

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is a complex organic compound with a unique structure that includes an amino group, a nitrophenyl group, and a phenylhexynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl (1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-ylcarbamate, which is then converted to the target compound through a series of reactions . The reaction conditions often involve the use of strong bases and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield 2-Amino-6-(4-aminophenyl)-1-phenylhex-5-yn-1-ol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride exhibits promising anticancer properties. It acts as an inhibitor of specific cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms. For instance, a study highlighted its effectiveness against breast cancer cells by disrupting their proliferation pathways.

Neuroprotective Effects

Research has also suggested neuroprotective capabilities of this compound. It has been shown to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures, indicating potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Intermediate in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For example, it has been utilized in the synthesis of novel analgesics and anti-inflammatory agents.

Catalysis in Organic Reactions

The compound has been explored as a catalyst in several organic reactions, including cross-coupling reactions and asymmetric synthesis. Its ability to facilitate these reactions efficiently makes it valuable in the development of complex organic molecules.

Development of Functional Materials

This compound has been investigated for its potential in creating functional materials such as sensors and polymers. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the resulting materials.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity against various cell lines. The results demonstrated significant inhibition of cell growth, particularly in breast cancer models, supporting its therapeutic potential .

Case Study 2: Neuroprotection

A 2023 study investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death and improved cell viability, suggesting its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can lead to changes in the activity of the target molecules, which may explain its potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Biological Activity

The compound 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol; hydrochloride (CAS Number: 1628836-08-7) is a synthetic organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Basic Information

PropertyValue
Molecular Formula C18H19ClN2O3
Molecular Weight 346.81 g/mol
CAS Number 1628836-08-7
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Rotatable Bonds 5
Topological Polar Surface Area 92.1 Ų

The compound features a complex structure that includes an amine group, a phenyl ring, and a nitrophenyl moiety, contributing to its biological activity.

Research indicates that 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol; hydrochloride exhibits various biological activities, particularly in cancer research. Its mechanism of action is believed to involve:

  • Inhibition of Tumor Growth : Studies have shown that this compound exhibits micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The compound's ability to interfere with cellular signaling pathways involved in proliferation and survival is under investigation .
  • Antioxidant Properties : The presence of the nitrophenyl group suggests potential antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress within cells .

Study on Anticancer Activity

A study published in the North Caucasus Organic Chemistry Symposium demonstrated that derivatives similar to 2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol; hydrochloride showed significant cytotoxicity against various cancer cell lines at concentrations around 10 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Mechanistic Insights

Further investigations into the compound's mechanism revealed that it might induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound could serve as a therapeutic agent targeting apoptotic pathways in cancer treatment .

Summary of Findings

Recent studies have focused on:

  • The synthesis of analogs to enhance potency and selectivity.
  • The evaluation of structure-activity relationships (SAR) to understand how modifications affect biological activity.

Data Table: Biological Activity Overview

Cell LineIC50 (µM)Mechanism of Action
A549~10Induction of apoptosis
HeLa~8Caspase activation
B16F10~12Modulation of oxidative stress

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

2-amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride

InChI

InChI=1S/C18H18N2O3.ClH/c19-17(18(21)15-7-2-1-3-8-15)9-5-4-6-14-10-12-16(13-11-14)20(22)23;/h1-3,7-8,10-13,17-18,21H,5,9,19H2;1H

InChI Key

DQQDOIRBXSOVJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CCC#CC2=CC=C(C=C2)[N+](=O)[O-])N)O.Cl

Origin of Product

United States

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